molecular formula C21H29N3O6S B2959802 2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide CAS No. 903336-08-3

2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide

Cat. No.: B2959802
CAS No.: 903336-08-3
M. Wt: 451.54
InChI Key: CGVUIKVVFPAURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide (CAS: 903336-08-3) is a structurally complex acetamide derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a tosyl (4-methylbenzenesulfonyl) group at the 4-position and a tetrahydrofuran-2-ylmethyl carboxamide moiety. Its molecular formula is C₂₁H₂₉N₃O₆S, with a molecular weight of 451.5 g/mol .

Properties

IUPAC Name

2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O6S/c1-16-4-6-18(7-5-16)31(27,28)24-12-14-30-21(24)8-10-23(11-9-21)20(26)19(25)22-15-17-3-2-13-29-17/h4-7,17H,2-3,8-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVUIKVVFPAURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a complex organic molecule that incorporates diverse structural motifs, including a tosyl group, a tetrahydrofuran moiety, and a diazaspiro framework. These features suggest potential biological activities that merit thorough investigation.

Structural Characteristics

This compound's structure can be broken down into several key components:

  • Tosyl Group : Enhances electrophilicity, facilitating nucleophilic attacks.
  • Carbonyl Group : Present in the acetamide portion, which can undergo nucleophilic addition reactions.
  • Tetrahydrofuran Ring : Capable of participating in ring-opening reactions under specific conditions.
  • Diazaspiro Structure : May enable various cyclization or rearrangement reactions.

Biological Activity Overview

The biological activity of compounds similar to this compound has been documented in various studies. Potential areas of activity include:

  • Anticancer Activity : Compounds with diazaspiro structures have shown promise in cancer treatment.
  • Antimicrobial Properties : Tosyl derivatives are known for their antimicrobial effects.
  • Neurological Effects : The unique structure may influence neurological pathways, potentially leading to anticonvulsant properties.

Case Studies and Experimental Data

  • Anticancer Studies :
    • A study on diazaspiro compounds indicated that they exhibit significant cytotoxicity against various cancer cell lines, suggesting that the incorporation of the diazaspiro structure in this compound could enhance its anticancer properties.
  • Antimicrobial Testing :
    • Research on tosyl derivatives has demonstrated broad-spectrum antimicrobial activity, highlighting the potential effectiveness of this compound against pathogenic bacteria and fungi.
  • Neurological Impact :
    • Preliminary investigations into similar acetamides have shown promise in anticonvulsant activity, with some derivatives exhibiting efficacy comparable to established drugs like phenobarbital.

Comparative Analysis

To further understand the biological potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
1-Methyl-8-phenyldiazaspiro[4.5]decaneDiazaspiro structureAnticancer activity
4-Tosylpiperidine derivativesTosyl groupAntimicrobial properties
Tetrahydrofuran-containing compoundsTetrahydrofuran ringSolvent properties and reactivity

Mechanistic Insights

Understanding the mechanism of action for this compound is crucial for its development as a therapeutic agent. Potential interactions include:

  • Nucleophilic Attack : The tosyl and carbonyl groups may facilitate interactions with biological macromolecules.
  • Receptor Binding : The diazaspiro structure may enhance binding affinity to specific receptors involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its spirocyclic 1-oxa-4,8-diazaspiro[4.5]decane system combined with a tosyl group and tetrahydrofuran-derived acetamide . Below is a comparative analysis with analogous compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Activity Key Differences
Target Compound : 2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide Spirocyclic 1-oxa-4,8-diazaspiro[4.5]decane core; tosyl group at position 4; tetrahydrofuran-2-ylmethyl acetamide 451.5 Not reported Reference compound
2-(1-Benzofuran-4-yl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide Spirocyclic 1-oxaspiro[4.5]decane core; benzofuran substituent; pyrrolidinyl group 425.5 Potent κ-opioid receptor agonist (ΔTb = −1.8°C at 10 mg/kg) Benzofuran replaces tetrahydrofuran; pyrrolidinyl vs. tosyl group
N-(4-Methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide Identical spirocyclic core and tosyl group; 4-methoxybenzyl acetamide ~450 (estimated) Not reported 4-Methoxybenzyl replaces tetrahydrofuran-2-ylmethyl
2-(2-Acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide Non-spirocyclic; pyridinylmethyl acetamide; aromatic acetamide substituent 325.3 Antimicrobial activity (e.g., MIC = 12.5 µg/mL against S. aureus) Lacks spirocyclic system; simpler acetamide substituents

Pharmacological and Physicochemical Insights

  • However, the tosyl group in the target compound may enhance metabolic stability compared to the pyrrolidinyl group in , which could influence pharmacokinetics .
  • This may affect solubility and membrane permeability .
  • Biological Activity : While the κ-opioid agonist in demonstrates significant hypothermic effects (ΔTb = −1.8°C), the target compound’s activity remains uncharacterized. The antimicrobial activity of highlights the role of aromatic acetamide substituents in targeting bacterial enzymes .

Q & A

Q. Q1. What synthetic strategies are employed to construct the 1-oxa-4,8-diazaspiro[4.5]decane core in this compound?

Methodological Answer: The spirocyclic core is typically synthesized via cyclocondensation reactions. For example, ketones (e.g., cyclohexanone derivatives) are refluxed with mercaptoacetic acid or α-mercaptopropionic acid in dry benzene using a Dean-Stark apparatus to remove water, facilitating spiro ring formation . Tosyl group introduction involves nucleophilic substitution with tosyl chloride under anhydrous conditions, monitored via TLC and quenched with NaHCO₃ to neutralize excess reagents .

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to reduce by-products during tosylation of the spirocyclic intermediate?

Methodological Answer: Optimization includes:

  • Stoichiometry control: Use 1.2–1.5 equivalents of tosyl chloride to ensure complete substitution.
  • Anhydrous environment: Employ molecular sieves or inert gas purging to prevent hydrolysis.
  • Quenching: Add saturated NaHCO₃ post-reaction to neutralize residual tosyl chloride and isolate the product via extraction (e.g., dichloromethane/water) .

Basic Structural Characterization

Q. Q3. Which spectroscopic techniques are critical for confirming the spirocyclic structure and functional groups?

Methodological Answer:

  • ¹H/¹³C NMR: Identify spiro junction protons (e.g., δ 4.90 ppm for tetrahydrofuran-OCH₂) and carbons (e.g., ~70 ppm for spiro quaternary carbons).
  • IR Spectroscopy: Confirm carbonyl stretches (e.g., 1679–1731 cm⁻¹ for acetamide C=O) .
  • X-ray Crystallography: Definitive structural proof via SHELX-refined data, resolving bond lengths/angles .

Advanced Structural Analysis

Q. Q4. How is disorder in the tetrahydrofuran moiety addressed during crystal structure refinement?

Methodological Answer:

  • Disorder modeling: Use SHELXL to split disordered atoms into two sites with refined occupancy ratios (e.g., 0.58:0.42).
  • Restraints: Apply geometric (e.g., DFIX, SIMU) and thermal (e.g., DELU) restraints to stabilize refinement .

Basic Biological Evaluation

Q. Q5. What in vitro assays are suitable for assessing antimicrobial activity of this compound?

Methodological Answer:

  • Broth microdilution: Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Agar diffusion: Measure zone-of-inhibition diameters, using ciprofloxacin as a positive control .

Advanced Biological Studies

Q. Q6. How can discrepancies in antimicrobial activity between assay models be resolved?

Methodological Answer:

  • Cross-validation: Compare MICs from microdilution with disk diffusion results.
  • Stability testing: Assess compound integrity in assay media via HPLC.
  • Pharmacokinetic profiling: Evaluate solubility, protein binding, and metabolic stability to explain potency variations .

Basic Analytical Chemistry

Q. Q7. How to develop a validated HPLC method for quantifying this compound in reaction mixtures?

Methodological Answer:

  • Column: C18 stationary phase (e.g., 150 × 4.6 mm, 5 µm).
  • Mobile phase: Gradient of methanol/water (e.g., 60:40 to 90:10 over 20 min).
  • Detection: UV at λ max ~254 nm.
  • Validation: Follow ICH guidelines for linearity (R² > 0.99), LOD (≤0.1 µg/mL), and LOQ (≤0.3 µg/mL) .

Advanced Analytical Troubleshooting

Q. Q8. How to resolve co-elution of structurally similar impurities during HPLC analysis?

Methodological Answer:

  • Gradient adjustment: Extend the runtime or alter the slope to improve separation.
  • Column switching: Use UPLC with sub-2 µm particles for higher resolution.
  • Alternative detection: Pair with MS for selective ion monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.